molecular formula C19H19NO4S B12170599 N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12170599
M. Wt: 357.4 g/mol
InChI Key: BXHIFTIWXUHCNB-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, a phenyl group, and a 1,4-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,4-oxathiine ring: This can be achieved through the cyclization of a suitable precursor, such as a thiol and an epoxide, under acidic or basic conditions.

    Introduction of the benzyl and methyl groups: This step involves the alkylation of the nitrogen atom in the oxathiine ring using benzyl chloride and methyl iodide in the presence of a base like sodium hydride.

    Formation of the carboxamide group: This can be done by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Oxidation to form the 4,4-dioxide: The final step involves the oxidation of the sulfur atom in the oxathiine ring using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiine ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzyl and methyl groups can be substituted with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the 4,4-dioxide functional group.

    N-methylbenzylamine: Contains a simpler structure with only a benzyl and methyl group attached to the nitrogen atom.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a different heterocyclic ring structure.

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-benzyl-N-methyl-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO4S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(16-10-6-3-7-11-16)25(22,23)13-12-24-17/h2-11H,12-14H2,1H3

InChI Key

BXHIFTIWXUHCNB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

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